5-Isopropoxy-2-methylphenylboronic acid
Overview
Description
5-Isopropoxy-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds. The compound’s molecular formula is C10H15BO3, and it has a molecular weight of 194.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylphenylboronic acid typically involves the reaction of 5-isopropoxy-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropoxy-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with organic halides or triflates in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major products are hydrocarbons, which can be further functionalized.
Scientific Research Applications
5-Isopropoxy-2-methylphenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.
Material Science: Boronic acids are used in the development of advanced materials, such as sensors and polymers.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-methylphenylboronic acid in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
5-Isopropoxy-2-methylphenylboronic acid can be compared with other similar boronic acids, such as:
2-Isopropoxy-5-methylphenylboronic acid: This compound has a similar structure but differs in the position of the isopropoxy group.
3-Formyl-2-isopropoxy-5-methylphenylboronic acid: This compound contains a formyl group, which can influence its reactivity and applications.
Uniqueness: The unique structural features of this compound, such as the position of the isopropoxy and methyl groups, can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and material science .
Properties
IUPAC Name |
(2-methyl-5-propan-2-yloxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZKXGDILPLHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216916 | |
Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-99-0 | |
Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-methyl-5-(1-methylethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501216916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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